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Abstract

Isoxathion (O,O-diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate) is an organophosphate
insecticide that exerts its toxicity primarily through the inhibition of acetylcholinesterase (AChE),
a critical enzyme in the nervous system.[1][2] Like other organothiophosphates, its toxicity is
largely mediated by its active oxon metabolite.[3][4] This document provides a comprehensive
overview of the toxicological profile of Isoxathion and its metabolites, summarizing key toxicity
data, outlining metabolic pathways, and detailing experimental methodologies based on
available literature. The information is intended to serve as a technical resource for researchers
and professionals involved in toxicology and drug development.

Chemical and Physical Properties

Isoxathion is a yellowish liquid with low water solubility and is unstable in alkaline conditions.
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Property Value Reference
CAS Number 18854-01-8 [3]
Molecular Formula C13H16NO4PS [1]
Molecular Weight 313.31 g/mol [1]
Appearance Yellowish liquid [3]
Water Solubility 1.9 mg/L (at 25 °C) [3]
Boiling Point 160 °C (at 0.15 mm Hg) [3]
Vapor Pressure <1.3 x 10-4 Pa (at 25 °C) [3]

Toxicokinetics and Metabolism
Absorption, Distribution, and Excretion

Following oral administration in male Wistar rats, Isoxathion is rapidly absorbed and
distributed.[1] Peak radioactivity in tissues such as the liver, kidney, and blood occurs
approximately 30 minutes after dosing.[1] Excretion is also rapid, with about 85% of the
administered radioactivity eliminated in the urine and 14% in the feces within 96 hours.[1]

Metabolic Pathway

The metabolism of Isoxathion proceeds through two main phases. The primary pathway
involves bioactivation through oxidative desulfuration to its more potent oxygen analog (oxon),
which is a powerful inhibitor of acetylcholinesterase. This is followed by hydrolysis of the P-O-
isoxazole bond to yield 3-hydroxy-5-phenylisoxazole. This primary metabolite is then
conjugated with glucuronic acid or sulfate before excretion. A secondary, minor pathway
involves the cleavage of the isoxazole ring, leading to the formation of benzoic acid.[3]

In rats, at least eleven metabolites have been detected, with the following four being
structurally identified[1]:

» 3-hydroxy-5-phenylisoxazole

¢ 3-(B-D-glucopyranuronosyloxy)-5-phenylisoxazole (glucuronide conjugate)
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» 5-phenyl-3-isoxazolyl-sulfate (sulfate conjugate)

» Hippuric acid

Mandatory Visualization: Metabolic Pathway of
Isoxathion

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1672642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Isoxathion
(Parent Compound)

Phase |: Oxidative
Desulfuration (Bioactivation)

Phase I: Hydrolysis

Minpr Pathway:
Ring Cleavage

Phase II: Conjugation

\/
Urinary Excretior>

Click to download full resolution via product page

Metabolic activation and detoxification pathway of Isoxathion.
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Mechanism of Action: Acetylcholinesterase
Inhibition

The primary mechanism of toxicity for Isoxathion and its active oxon metabolite is the
inhibition of acetylcholinesterase (AChE).[1][2] AChE is a serine hydrolase responsible for
breaking down the neurotransmitter acetylcholine in synaptic clefts. By irreversibly binding to
the serine residue in the active site of AChE, the Isoxathion oxon prevents the breakdown of
acetylcholine. The resulting accumulation of acetylcholine leads to continuous stimulation of

cholinergic receptors, causing a state of cholinergic crisis characterized by a range of

symptoms affecting the nervous system.[1][4]

Mandatory Visualization: AChE Inhibition Workflow

Click to download full resolution via product page

Mechanism of acetylcholinesterase (AChE) inhibition by Isoxathion’s active metabolite.

Toxicological Data Summary

The toxicological effects of Isoxathion have been evaluated in a range of studies, from acute
to chronic exposure. The primary endpoint observed is the inhibition of cholinesterase activity.
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Table 1: Acute Toxicity of Isoxathion

Species Route Value Reference
Rat (male) Oral LD50: 242 mg/kg [1]
Rat Oral LD50: 112 mg/kg [3]
Mouse (male) Oral LD50: 112 mg/kg [1]
Mouse (female) Oral LD50: 137 mg/kg [1]

Table 2: Chronic Toxicity and Regulatory Values for

Isoxathion
Study Type Species NOAEL Key Effect Reference
Red Blood Cell
. 0.2 mg/kg (RBC)
2-Year Chronic Dog ) [5]
bw/day Cholinesterase
Inhibition (>20%)
) 1.0 mg/kg Body Weight
Developmental Rabbit ) [5]
bw/day Depression
Regulatory Value  Value Basis Agency Reference
Based on the 0.2
mg/kg/da
graicay Food Safety
0.002 mg/kg NOAEL from the o
ADI ) Commission of [5]
bw/day chronic dog
] Japan (FSCJ)
study with a 100-
fold safety factor.
Based on a
NOAEL of 0.03
Food Safety
0.003 mg/kg mg/kg bw from a o
ARfD Commission of [5]
bw/day human study
) Japan (FSCJ)
with a 10-fold

safety factor.
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NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute
Reference Dose.

Experimental Protocols

Detailed protocols from the original safety assessment studies are not publicly available. The
following sections describe generalized methodologies for key toxicological studies based on
regulatory guidelines and information from study summaries.[1][5]

Animal Metabolism and Toxicokinetic Study (Rat)

» Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of
Isoxathion.

o Test System: Male Wistar rats.[1]
o Methodology:
o Test Substance: Carbon-14 labeled Isoxathion administered orally (e.g., 20-30 mg/kg).[1]

o Sample Collection: Urine, feces, and expired air are collected at timed intervals (e.g., up to
96 hours post-dose).[1]

o Distribution Analysis: At selected time points, animals are euthanized, and tissues (liver,
kidney, blood, etc.) are collected. Whole-body autoradiography may be used to visualize
the distribution of the radiolabel.[1]

o Metabolite Profiling: Urine and feces samples are analyzed to identify and quantify
metabolites.

o Analytical Techniques: Radioactivity is measured using liquid scintillation counting.
Metabolite identification is typically performed using techniques like High-Performance
Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or by comparing
with authentic reference standards.

Mandatory Visualization: General Workflow for a Rat
Metabolism Study
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A generalized workflow for assessing the metabolism of a test chemical in rats.

Chronic Toxicity Study (Dog)

+ Objective: To determine the long-term toxicity of Isoxathion and establish a No-Observed-
Adverse-Effect Level (NOAEL).
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o Test System: Beagle dogs (preferred non-rodent species).
o Methodology (Generalized):

o Dose Administration: The test substance is administered daily, typically in gelatin capsules
or mixed with food, for a period of 1-2 years.[5] At least three dose levels and a concurrent
control group are used.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and
food consumption are recorded weekly.

o Clinical Pathology: Blood and urine samples are collected at regular intervals (e.g., 3, 6,
12, 18, and 24 months) for hematology, clinical chemistry (including plasma and RBC
cholinesterase activity), and urinalysis.

o Pathology: At the end of the study, all animals undergo a full necropsy. Organs are
weighed, and a comprehensive set of tissues is collected and preserved for
histopathological examination.

Developmental Toxicity Study (Rabbit)

» Objective: To assess the potential of Isoxathion to cause adverse effects on the developing
fetus.

o Test System: Pregnant rabbits (e.g., New Zealand White).
o Methodology (Generalized):

o Dose Administration: The test substance is administered daily by oral gavage to groups of
mated female rabbits during the period of major organogenesis.

o Maternal Observations: Females are observed for clinical signs of toxicity, and body
weight and food consumption are recorded throughout the study.

o Fetal Examination: Shortly before the expected day of delivery, females are euthanized,
and the uterus is examined to determine the number of implantations, resorptions, and
live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and
skeletal malformations and variations.
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Toxicity of Metabolites

While the metabolic pathway has been elucidated, specific quantitative toxicity data (e.g., LD50
or IC50 values) for the primary metabolites of Isoxathion, including 3-hydroxy-5-
phenylisoxazole and the Isoxathion oxon, are not readily available in the reviewed literature.
However, it is well-established that for organothiophosphate insecticides, the corresponding
oxon metabolite is a significantly more potent acetylcholinesterase inhibitor than the parent
compound and is responsible for the majority of the observed neurotoxicity.[4] The hydrolysis
product, 3-hydroxy-5-phenylisoxazole, is expected to have low toxicity as it is the product of a
detoxification reaction and is rapidly conjugated for excretion.[3]

Conclusion

Isoxathion is a moderately toxic organophosphate insecticide. Its toxicological profile is
dominated by its action as an acetylcholinesterase inhibitor, a property that is significantly
enhanced by its metabolic conversion to Isoxathion oxon. The primary route of detoxification is
hydrolysis to 3-hydroxy-5-phenylisoxazole, which is subsequently conjugated and excreted.
Toxicological studies have established a NOAEL of 0.2 mg/kg bw/day from a 2-year dog study,
which has been used to derive an Acceptable Daily Intake (ADI) of 0.002 mg/kg bw/day.[5]
While the main pathways of toxicity and metabolism are understood, a more detailed public
database on the specific toxicity of its major metabolites and more detailed protocols of the
pivotal regulatory studies would allow for a more comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile of Isoxathion and its Metabolites: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672642#toxicological-profile-of-isoxathion-and-its-
metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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